molecular formula C15H17N3O2 B2823586 N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide CAS No. 1207047-16-2

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide

Cat. No.: B2823586
CAS No.: 1207047-16-2
M. Wt: 271.32
InChI Key: POSSXTDELVLWOY-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide: is a synthetic compound with the molecular formula C15H17N3O2 and a molecular weight of 271.32.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide typically involves the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are usually mild, with temperatures ranging from room temperature to 100°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)isobutyramide can be compared with other similar compounds, such as pyrrolopyrazine derivatives . These compounds also contain nitrogen-containing heterocycles and exhibit a wide range of biological activities . this compound is unique due to its specific structural features and the presence of the isobutyramide group, which may confer distinct properties and applications.

List of Similar Compounds

  • Pyrrolopyrazine derivatives
  • Pyridine compounds
  • Diazine alkaloids

Properties

IUPAC Name

2-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10(2)15(19)16-12-5-7-13(8-6-12)20-14-9-4-11(3)17-18-14/h4-10H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSSXTDELVLWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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